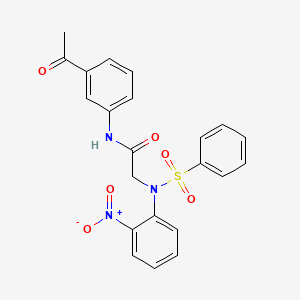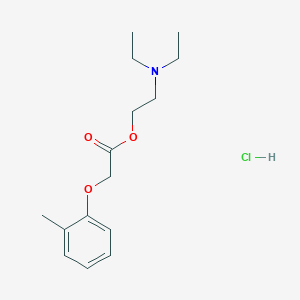![molecular formula C11H16N2O4S2 B4020620 N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4020620.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including solid-phase synthesis and reactions with specific reagents to yield desired structures. For instance, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine using trimethylsilyl trifluoro-methanesulfonate (TMSOTf) resulted in pyrrolidin-3-ones instead of the expected 1,4-oxazepanes, indicating the nuanced outcomes of sulfonamide syntheses (Králová et al., 2019).
Molecular Structure Analysis
The molecular and supramolecular structures of sulfonamide derivatives have been extensively studied. For example, N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have been analyzed for their structural characteristics, showcasing the influence of torsion angles and hydrogen bonding on their configurations (Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, reflecting their chemical properties. Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, for instance, have been synthesized and evaluated for their inhibitory effects on HMG-CoA reductase, demonstrating the chemical reactivity and potential pharmacological applications of sulfonamide derivatives (Watanabe et al., 1997).
Physical Properties Analysis
The study of N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide and similar compounds involves examining their physical properties, such as solubility, melting point, and stability. These properties are crucial for understanding the compound's behavior in various environments and potential applications.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, pH stability, and the presence of functional groups, are essential for determining the utility and safety of N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide in different applications. Studies focusing on the sulfonation reactions, N-arylation processes, and selective reduction illustrate the diverse chemical properties of sulfonamide compounds (Rosen et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-18(14,15)12-10-4-6-11(7-5-10)19(16,17)13-8-2-3-9-13/h4-7,12H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNOBARAJMZKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[2-(methylthio)-4-pyrimidinyl]phenyl}methanol](/img/structure/B4020538.png)
![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl 4-nitrobenzoate](/img/structure/B4020542.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4020551.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4020561.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide](/img/structure/B4020564.png)



![N~1~-cyclohexyl-N~2~-[2-(2-furoylamino)benzoyl]isoleucinamide](/img/structure/B4020609.png)
![methyl 4-{[(4-bromophenyl)sulfonyl]oxy}benzoate](/img/structure/B4020612.png)
![ethyl 5'-{[(acetyloxy)(phenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4020625.png)
![methyl [4-({3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4020631.png)
![(2-amino-6-isobutylthieno[2,3-b]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B4020634.png)